Metanixin

Overview

Description

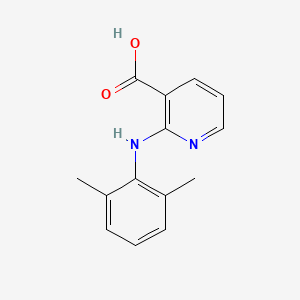

Metanixin is a compound with the molecular formula C14H14N2O2 . It is also known by other names such as 2-(2,6-Xylidino)nicotinic acid, 2-[(2,6-dimethylphenyl)amino]pyridine-3-carboxylic acid, and Metanixine .

Molecular Structure Analysis

The molecular weight of this compound is 242.27 g/mol . The InChI representation of this compound is InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-13-11(14(17)18)7-4-8-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) . The Canonical SMILES representation is CC1=C(C(=CC=C1)C)NC2=C(C=CC=N2)C(=O)O .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.27 g/mol . It has a computed XLogP3-AA value of 3.5, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 242.105527694 g/mol . The topological polar surface area is 62.2 Ų .

Scientific Research Applications

Emerging Applications of Metabolomics

Metabolomics in Drug Discovery and Precision Medicine Metabolomics, the comprehensive analysis of metabolites in biological systems, plays a crucial role in enhancing drug discovery and the development of precision medicine. It aids in diagnosing diseases, understanding disease mechanisms, identifying novel drug targets, customizing drug treatments, and monitoring therapeutic outcomes. This field's advancements are pivotal for uncovering complex diseases' underlying causes, including atherosclerosis, cancer, and diabetes, and tailoring individualized treatment strategies (Wishart, 2016).

Clinical Applications in Oncology In oncology, metabolomics has shown promise for early cancer detection, diagnosis, and as a marker for drug effects. By analyzing metabolites in cells, tissues, or biofluids, this approach provides insights into cancer's metabolic alterations and offers a link between laboratory research and clinical practice, potentially revolutionizing cancer treatment and prognosis (Spratlin, Serkova, & Eckhardt, 2009).

Metabolomics in Pharmaceutical Research The application of metabolomics in pharmaceutical research encompasses identifying new targets, elucidating drugs' mechanisms of action, and characterizing safety and efficacy profiles. This field's insights into the metabolic pathways affected by drugs can significantly impact understanding drug actions and adverse reactions, thereby improving target selection and drug development processes (Puchades-Carrasco & Pineda-Lucena, 2015).

Metabolomics for Biomarker Discovery A significant application of metabolomics is in biomarker discovery, where it can identify metabolic changes associated with diseases, drug responses, or environmental exposures. This aspect is crucial for developing diagnostic tests, monitoring disease progression, and tailoring personalized treatment plans, showcasing the potential of metabolomics to impact clinical practice significantly (Beckonert et al., 2007).

Safety and Hazards

properties

IUPAC Name |

2-(2,6-dimethylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-13-11(14(17)18)7-4-8-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIJQYKRBFBVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045693 | |

| Record name | Metanixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4394-04-1 | |

| Record name | Metanixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWY6DMB1YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

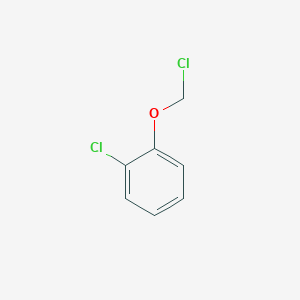

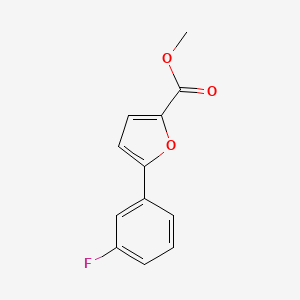

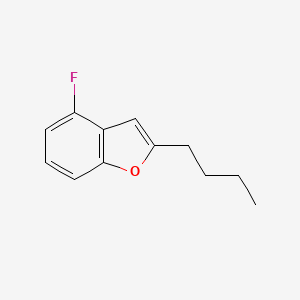

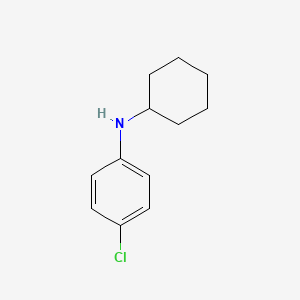

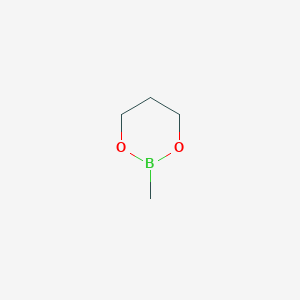

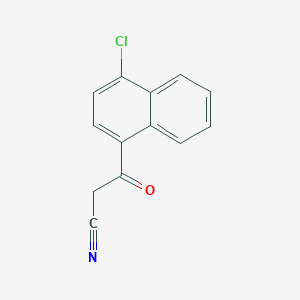

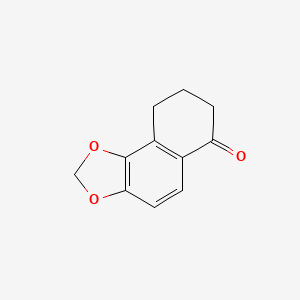

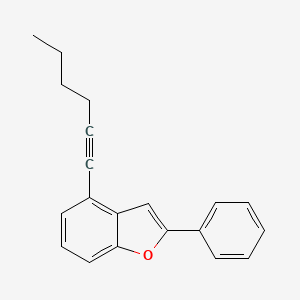

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1624773.png)

![Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate](/img/structure/B1624775.png)

![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)